

toxicological effects of 1,2,3,5-tetrachlorobenzene on aquatic life

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Compound of Interest

Compound Name: **1,2,3,5-Tetrachlorobenzene**

Cat. No.: **B107539**

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An In-depth Technical Guide on the Toxicological Effects of **1,2,3,5-Tetrachlorobenzene** on Aquatic Life

Introduction

1,2,3,5-Tetrachlorobenzene (TCB) is a chlorinated aromatic hydrocarbon, one of three isomers of tetrachlorobenzene.^[1] These compounds are primarily of anthropogenic origin, arising as byproducts in the manufacturing of other chemicals or from the incomplete combustion of organic materials containing chlorine. Due to their persistence and potential for bioaccumulation, understanding the toxicological impact of tetrachlorobenzenes on aquatic ecosystems is of significant environmental concern. This technical guide provides a comprehensive overview of the known toxicological effects of **1,2,3,5-tetrachlorobenzene** on a range of aquatic organisms.

Physico-chemical Properties

The environmental fate and biological activity of **1,2,3,5-tetrachlorobenzene** are influenced by its physico-chemical properties. It is a solid with low water solubility and a high octanol-water partition coefficient (log K_{ow}), indicating a strong tendency to partition into organic matter, including the tissues of aquatic organisms.^[1]

Table 1: Physico-chemical Properties of Tetrachlorobenzene Isomers

Property	1,2,3,5-Tetrachlorobenzene	1,2,3,4-Tetrachlorobenzene	1,2,4,5-Tetrachlorobenzene
CAS Number	634-90-2	634-66-2	95-94-3
Molecular Weight (g/mol)	215.89	215.89	215.89
Water Solubility (mg/L at 25°C)	3.6	7.8	1.27
Log Kow	4.5	4.5	4.5
Vapor Pressure (Pa at 25°C)	9.8	5.2	0.72
Melting Point (°C)	54.5	47.5	140

Source: Adapted from Mackay et al. (1992) as cited in a Canadian environmental assessment report.[\[1\]](#)

Acute Toxicity

Acute toxicity is typically assessed over a short period, often 48 to 96 hours, and is expressed as the concentration of a substance that causes a specific adverse effect in 50% of the test population (e.g., LC50 for lethal concentration, EC50 for effective concentration).

Table 2: Acute Toxicity of Tetrachlorobenzenes to Aquatic Organisms

Species	Isomer	Endpoint	Duration	Value (µg/L)
Fish				
Rainbow trout (<i>Oncorhynchus mykiss</i>)	1,2,3,4-TCB	LC50	96 h	497
Fathead minnow (<i>Pimephales promelas</i>)				
Invertebrates				
Daphnia pulex	1,2,3,4-TCB	LC50	96 h	184
Sand crab (<i>Portunus pelagicus</i>)	1,2,3,4-TCB	LC50	96 h	399
Midge (<i>Chironomus riparius</i>)	1,2,3,4-TCB	LC50	48 h	730

Source: Data compiled from various sources by the Canadian Council of Ministers of the Environment.[\[2\]](#)

Chronic Toxicity

Chronic toxicity studies are conducted over a longer period, often encompassing a significant portion of the organism's life cycle, to determine the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC).

Table 3: Chronic Toxicity of Tetrachlorobenzenes to Aquatic Organisms

Species	Isomer	Endpoint	Duration	NOEC (μ g/L)	LOEC (μ g/L)
Fish					
Zebrafish (<i>Brachydanio rerio</i>)	1,2,3,4-TCB	Growth, Mortality	7-28 d	100-310	-
Fathead minnow (<i>Pimephales promelas</i>)					
Sheepshead minnow (<i>Cyprinodon variegatus</i>)	1,2,4,5-TCB	Mortality, Growth	28 d	90-300	-
Invertebrates					
Daphnia magna	1,2,3,4-TCB	Mortality, Reproduction	16 d	55-100	-
Sand crab (<i>Portunus pelagicus</i>)	1,2,3,4-TCB	Growth	40 d	-	36.1 (EC10)

Source: Data compiled from various sources.

Bioaccumulation

Due to their lipophilic nature, tetrachlorobenzenes have a high potential to bioaccumulate in aquatic organisms. The bioconcentration factor (BCF) is a measure of this potential, representing the ratio of the chemical's concentration in an organism to that in the surrounding water at steady state.

Table 4: Bioconcentration Factors (BCF) of Tetrachlorobenzenes in Aquatic Organisms

Species	BCF Value (whole-body)
Fathead minnow (<i>Pimephales promelas</i>)	1,778
Rainbow trout (<i>Oncorhynchus mykiss</i>)	12,883

Source: Veith et al. (1979) and Oliver and Niimi (1983) as cited in a Canadian environmental assessment report.[\[1\]](#)

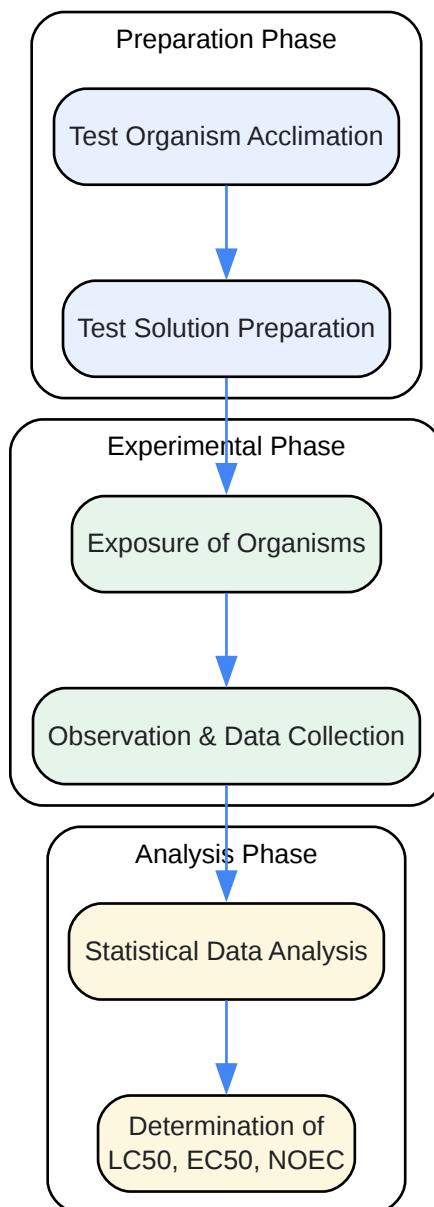
Experimental Protocols

The toxicological data presented in this guide are derived from standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD) and the American Public Health Association (APHA). These protocols ensure the reliability and comparability of data generated across different laboratories.

General Principles of Aquatic Toxicity Testing

A generalized workflow for aquatic toxicity testing involves several key stages:

- Test Organism Acclimation: Organisms are acclimated to laboratory conditions to reduce stress and ensure a healthy test population.
- Test Solution Preparation: A series of test concentrations are prepared by diluting a stock solution of **1,2,3,5-tetrachlorobenzene**. A control group with no added toxicant is also included.
- Exposure: Test organisms are exposed to the different concentrations of the toxicant for a specified duration under controlled conditions (e.g., temperature, light, pH).
- Observation and Data Collection: Endpoints such as mortality, immobilization, growth, and reproduction are monitored and recorded at regular intervals.
- Data Analysis: Statistical methods are used to determine toxicological endpoints such as LC50, EC50, NOEC, and LOEC.



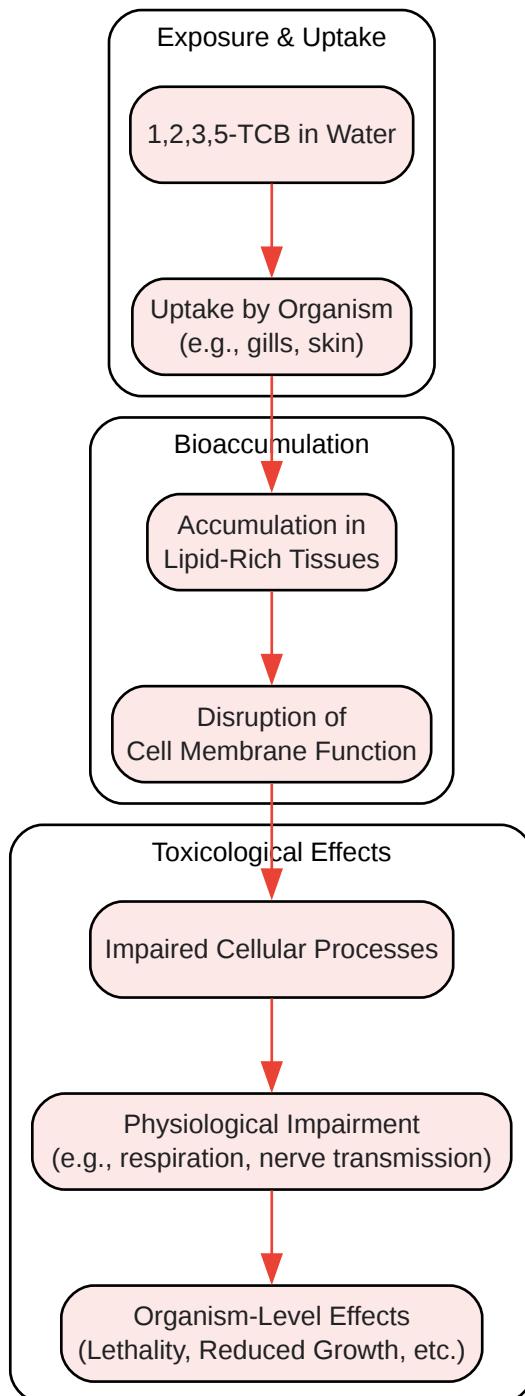
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Generalized workflow for aquatic toxicity testing.

Mechanism of Action

The primary mechanism of toxicity for chlorobenzenes in aquatic organisms is believed to be non-specific narcosis. This is a mode of action where the chemical accumulates in the lipid-rich tissues, such as cell membranes, disrupting their normal function. This disruption can lead to a range of sublethal and lethal effects.

While specific signaling pathways disrupted by **1,2,3,5-tetrachlorobenzene** in aquatic life are not well-documented in publicly available literature, the narcotic effect can be conceptualized as a multi-stage process.



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Proposed narcotic mechanism of 1,2,3,5-TCB in aquatic organisms.

Some studies on related chlorinated compounds suggest that exposure can also lead to oxidative stress and alterations in the activity of detoxification enzymes in the liver of fish.[3] This indicates that in addition to narcosis, there may be more specific biochemical effects.

Conclusion

1,2,3,5-Tetrachlorobenzene exhibits significant toxicity to a range of aquatic organisms. Its high potential for bioaccumulation is a key factor in its environmental risk profile. While acute toxicity data are more readily available, chronic toxicity studies are crucial for understanding the long-term impacts on aquatic populations. The primary mechanism of action is thought to be narcosis, although more specific biochemical effects may also play a role. Further research is needed to fully elucidate the specific molecular and signaling pathways affected by this compound in different aquatic species. This information is essential for developing robust water quality guidelines and for the effective management of risks associated with chlorinated benzenes in the aquatic environment.

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